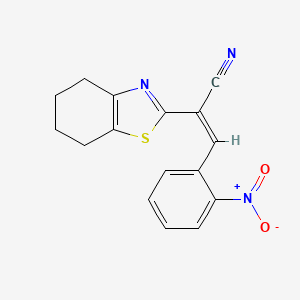
3-(2-nitrophenyl)-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-nitrophenyl)-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acrylonitrile, commonly known as NBP-TB, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NBP-TB is a small molecule that belongs to the class of acrylonitriles and has a unique chemical structure that makes it a promising candidate for various biomedical applications.
作用机制
The mechanism of action of NBP-TB is not fully understood. However, it is believed to exert its therapeutic effects through multiple pathways. NBP-TB has been shown to activate the Nrf2/ARE pathway, which plays a crucial role in the regulation of oxidative stress. It has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation. NBP-TB has also been shown to modulate the activity of various enzymes and proteins involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
NBP-TB has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are involved in the pathogenesis of various diseases. NBP-TB has also been shown to induce apoptosis, which is a process of programmed cell death that is essential for the maintenance of tissue homeostasis. Additionally, NBP-TB has been shown to modulate the activity of various enzymes and proteins involved in cellular signaling pathways.
实验室实验的优点和局限性
NBP-TB has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for in vitro studies. NBP-TB is also stable and can be easily synthesized in the lab. However, there are some limitations to the use of NBP-TB in lab experiments. It has low solubility in water, which can limit its bioavailability. Additionally, the synthesis of NBP-TB is a complex process that requires expertise in synthetic organic chemistry.
未来方向
There are several future directions for research on NBP-TB. One area of research is the development of NBP-TB analogs with improved solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of NBP-TB in other diseases, such as cardiovascular disease and diabetes. Additionally, the mechanism of action of NBP-TB needs to be further elucidated to fully understand its therapeutic potential.
合成方法
The synthesis of NBP-TB is a complex process that involves several steps. The first step involves the reaction of 2-aminothiophenol with 2-chloroacrylonitrile to form 2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acrylonitrile. The second step involves the reaction of 2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acrylonitrile with 2-nitrobenzaldehyde in the presence of a base to form NBP-TB. The synthesis of NBP-TB is a challenging process that requires expertise in synthetic organic chemistry.
科学研究应用
NBP-TB has shown potential therapeutic applications in various biomedical fields. It has been studied for its anticancer, neuroprotective, and anti-inflammatory properties. NBP-TB has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to protect neurons from oxidative stress-induced damage and reduce inflammation in animal models. NBP-TB has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
(Z)-3-(2-nitrophenyl)-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c17-10-12(9-11-5-1-3-7-14(11)19(20)21)16-18-13-6-2-4-8-15(13)22-16/h1,3,5,7,9H,2,4,6,8H2/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTHDRSKIGSULW-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)C(=CC3=CC=CC=C3[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)N=C(S2)/C(=C\C3=CC=CC=C3[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyridine](/img/structure/B5318578.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5318582.png)

![3-allyl-5-{5-methoxy-2-[3-(4-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5318599.png)
![1-(3-isoxazolylcarbonyl)-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5318604.png)
![3-[(dipropylamino)sulfonyl]-4-methoxybenzoic acid](/img/structure/B5318612.png)
![N-(2-methoxyethyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-propyl-1H-pyrazole-3-carboxamide](/img/structure/B5318626.png)
![4-[4-(allyloxy)-2-methylbenzoyl]-3-hydroxy-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5318628.png)
![(4aS*,8aR*)-1-(4-hydroxybutyl)-6-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5318635.png)
![7-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5318641.png)



![6-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B5318681.png)